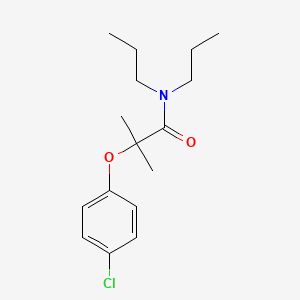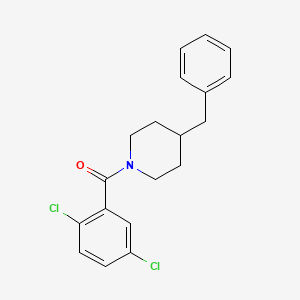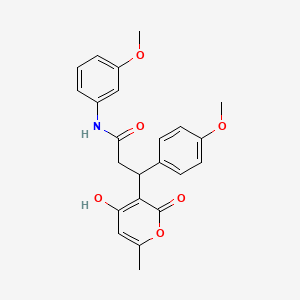![molecular formula C16H21FN2O B11040207 N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide](/img/structure/B11040207.png)
N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further linked to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide typically involves a multi-step process:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(4-fluorobenzyl)-4-piperidone. This can be achieved through the reaction of 4-fluorobenzyl chloride with piperidone under basic conditions.
Reductive Amination: The piperidone intermediate is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to yield 1-(4-fluorobenzyl)-4-piperidylmethanol.
Acrylamide Formation: The final step involves the reaction of the piperidylmethanol intermediate with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Primary amines from the reduction of the acrylamide group.
Substitution: Substituted fluorobenzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may serve as a ligand for receptor studies or as a precursor for radiolabeled compounds in imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structure suggests possible activity as a central nervous system agent or as a modulator of specific receptors.
Industry
In the industrial sector, this compound can be used in the development of specialty polymers and materials. Its acrylamide group allows for polymerization, leading to materials with unique properties such as enhanced thermal stability or specific binding capabilities.
Mechanism of Action
The mechanism of action of N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity. The acrylamide moiety may participate in covalent bonding with target proteins, leading to irreversible inhibition or modulation of activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide
- N-{[1-(4-Methylbenzyl)-4-piperidyl]methyl}acrylamide
- N-{[1-(4-Methoxybenzyl)-4-piperidyl]methyl}acrylamide
Uniqueness
N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its metabolic stability and binding affinity to biological targets. This makes it a valuable compound in the design of new pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C16H21FN2O |
|---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C16H21FN2O/c1-2-16(20)18-11-13-7-9-19(10-8-13)12-14-3-5-15(17)6-4-14/h2-6,13H,1,7-12H2,(H,18,20) |
InChI Key |
QRSXMHSPEQFNGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11040129.png)
![{4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone](/img/structure/B11040133.png)
![N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B11040134.png)

![2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11040142.png)

![1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-3-(4-phenylpiperazino)-1-propanone](/img/structure/B11040154.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11040156.png)
![N-(2,4-difluorophenyl)-2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11040160.png)

![4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11040174.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11040184.png)
![3-hydroxy-1-(2-hydroxyethyl)-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040192.png)
![N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide](/img/structure/B11040199.png)
